REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[NH:14][C:15]([CH2:17][Cl:18])=[O:16]>>[Cl:18][CH2:17][C:15]([NH:14][C:8]1[C:7]([CH3:6])=[C:12]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:11]=[CH:10][C:9]=1[CH3:13])=[O:16]
|
Name
|
|
Quantity
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75 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=C(C(=CC=C1)C)NC(=O)CCl
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 60°-65° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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ADDITION
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Details
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added to ice
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate/methyl ethyl ketone
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Type
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WASH
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Details
|
The combined extracts were washed with water and brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NC=1C(=C(C=CC1C)S(=O)(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |